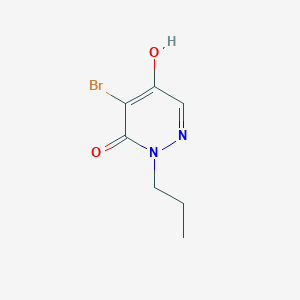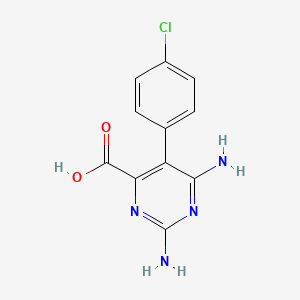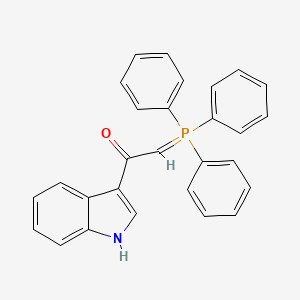
4-Ethenyl-3-methyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-3-methyl-4H-1,2,4-triazole is a heterocyclic compound containing three nitrogen atoms and two carbon atoms in its ring structure This compound is part of the 1,2,4-triazole family, known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethenyl-3-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine or substituted hydrazines with suitable electrophiles. For instance, the reaction of hydrazine with acyl hydrazides under acidic conditions can yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethenyl-3-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into more saturated derivatives.
Substitution: The ethenyl and methyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Aplicaciones Científicas De Investigación
4-Ethenyl-3-methyl-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for antifungal and anticancer agents.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-ethenyl-3-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and the target organism or system .
Comparación Con Compuestos Similares
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its anticorrosive properties and use in coordination chemistry.
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione: Studied for its antidepressant and antibacterial activities.
Fluconazole, Itraconazole, Voriconazole: These triazole derivatives are widely used as antifungal agents.
Uniqueness: 4-Ethenyl-3-methyl-4H-1,2,4-triazole is unique due to the presence of both ethenyl and methyl groups, which enhance its reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
113444-42-1 |
|---|---|
Fórmula molecular |
C5H7N3 |
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
4-ethenyl-3-methyl-1,2,4-triazole |
InChI |
InChI=1S/C5H7N3/c1-3-8-4-6-7-5(8)2/h3-4H,1H2,2H3 |
Clave InChI |
OAVQVBUXSHAVRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=CN1C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12913252.png)







![3-(3,4,5-Trimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12913311.png)
![2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12913322.png)

![3-(2,4-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazine](/img/structure/B12913335.png)
